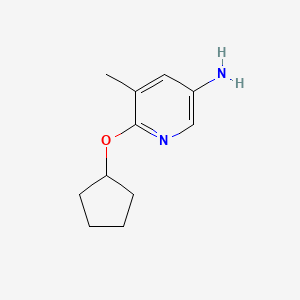

6-(Cyclopentyloxy)-5-methylpyridin-3-amine

Descripción

Historical Context and Discovery

The development of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine emerges from the broader historical trajectory of pyridine chemistry, which traces its origins to the pioneering work of Thomas Anderson in 1849, who first isolated pyridine from animal bone oil. Anderson's nomenclature choice, deriving from the Greek word "pyr" meaning fire, established the foundation for an entire class of heterocyclic compounds that would eventually encompass thousands of derivatives. The systematic exploration of pyridine derivatives gained momentum through the contributions of Wilhelm Körner and James Dewar in the 1870s, who established the structural relationship between pyridine and benzene through substitution of a carbon-hydrogen unit with nitrogen.

The specific development of cyclopentyloxy-substituted pyridines represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that cycloalkyl ether substituents could significantly modify the physicochemical properties of pyridine rings. The cyclopentyl group, with its five-membered ring structure, provides an optimal balance between steric bulk and conformational flexibility, making it particularly valuable in drug design applications. The synthesis of this compound reflects the modern understanding of structure-activity relationships in heterocyclic systems, where precise substitution patterns can dramatically alter biological activity and chemical reactivity.

Contemporary research has established that the combination of cyclopentyloxy and methyl substituents on pyridine rings creates compounds with enhanced membrane permeability and improved pharmacokinetic profiles compared to simpler pyridine derivatives. The historical progression from basic pyridine structures to complex multi-substituted derivatives like this compound demonstrates the evolution of synthetic organic chemistry and its ability to create increasingly sophisticated molecular architectures.

Nomenclature and Identification Parameters

This compound possesses a comprehensive set of identification parameters that establish its unique chemical identity within the vast landscape of organic compounds. The International Union of Pure and Applied Chemistry name precisely describes the compound's structure, indicating the cyclopentyloxy group at position 6, the methyl substituent at position 5, and the amino functionality at position 3 of the pyridine ring. The Chemical Abstracts Service registry number 1250736-64-1 provides a unique numerical identifier that facilitates unambiguous identification across scientific databases and commercial suppliers.

Table 1: Fundamental Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1250736-64-1 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Simplified Molecular Input Line Entry System Code | NC1=CC(C)=C(OC2CCCC2)N=C1 |

The Simplified Molecular Input Line Entry System representation NC1=CC(C)=C(OC2CCCC2)N=C1 encodes the complete structural information in a machine-readable format, enabling computational analysis and database searches. This notation system represents the pyridine ring as a six-membered aromatic heterocycle with nitrogen at position 1, the amino group at position 3, the methyl group at position 5, and the cyclopentyloxy substituent at position 6.

The compound's systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyridine ring serves as the parent structure and substituents are named according to their attachment positions. The cyclopentyloxy designation indicates an ether linkage between the pyridine ring and a cyclopentyl group, reflecting the compound's classification as both an aromatic heterocycle and an aliphatic ether. The molecular weight of 192.26 g/mol positions this compound within the range typical for small-molecule pharmaceutical intermediates and active pharmaceutical ingredients.

Position within Pyridine Chemistry

This compound occupies a distinctive position within the extensive family of pyridine derivatives, representing an advanced example of multi-substituted heterocyclic architecture. Pyridine itself, with the chemical formula C₅H₅N, serves as the foundational structure from which thousands of derivatives have been developed for applications ranging from pharmaceuticals to agrochemicals. The strategic placement of substituents on the pyridine ring follows established principles of heterocyclic chemistry, where electronic and steric effects combine to influence both reactivity and biological activity.

The 3-amino substitution pattern places this compound within the important class of aminopyridines, which have demonstrated significant utility in medicinal chemistry applications. Comparative analysis with related compounds such as 5-methylpyridin-3-amine reveals how additional substituents can modify both physical properties and biological activity. The presence of the methyl group at position 5 follows established structure-activity relationship principles, where small alkyl substituents often enhance metabolic stability and membrane permeability.

Table 2: Comparative Analysis of Related Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₁₆N₂O | 192.26 | Cyclopentyloxy, methyl, amino |

| 6-(Cyclopentyloxy)pyridin-3-amine | C₁₀H₁₄N₂O | 178.23 | Cyclopentyloxy, amino |

| 5-Methylpyridin-3-amine | C₆H₈N₂ | 108.14 | Methyl, amino |

The cyclopentyloxy substituent at position 6 represents a sophisticated approach to molecular design, where the five-membered ring provides both lipophilic character and conformational flexibility. This substitution pattern distinguishes the compound from simpler alkoxy derivatives and positions it within the specialized category of cycloalkyl ether-substituted heterocycles. The combination of electron-donating (methyl, amino) and electron-withdrawing (pyridine nitrogen) groups creates a balanced electronic environment that can influence both chemical reactivity and biological interactions.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass broader principles of molecular design and synthetic methodology. Heterocyclic compounds constitute more than half of all known organic compounds and account for 59% of United States Food and Drug Administration-approved drugs, highlighting the fundamental importance of this chemical class. The compound exemplifies the sophisticated level of structural complexity achievable through modern synthetic organic chemistry, where multiple functional groups can be precisely positioned to optimize desired properties.

The cyclopentyloxy substituent represents an important advancement in the development of lipophilic modifying groups for heterocyclic systems. Unlike simple alkyl or methoxy substituents, the cyclopentyl group provides a unique combination of hydrophobic character and conformational constraint that can significantly influence molecular recognition processes. Research has demonstrated that cyclopentyl-containing compounds often exhibit enhanced binding affinity for biological targets compared to their linear alkyl counterparts, making this structural motif particularly valuable in drug discovery programs.

The amino functionality at position 3 establishes this compound as a versatile synthetic intermediate capable of participating in numerous chemical transformations. Aminopyridines serve as key building blocks in the synthesis of more complex heterocyclic systems, including fused ring structures and bridged bicyclic compounds. The compound's structural features enable participation in multicomponent reactions, where the amino group can undergo condensation reactions while the pyridine ring provides a stable aromatic framework.

Contemporary research in heterocyclic chemistry increasingly focuses on the development of compounds that combine multiple pharmacophoric elements within a single molecular framework. This compound exemplifies this approach, incorporating both hydrogen bond donor capability (amino group) and hydrophobic interactions (cyclopentyloxy group) within the context of an aromatic heterocycle. This combination of features positions the compound as a valuable tool for investigating structure-activity relationships in medicinal chemistry and for developing new therapeutic agents with improved efficacy and selectivity profiles.

Propiedades

IUPAC Name |

6-cyclopentyloxy-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFLQFHJOGSDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (NAS)

Route : Starting from 6-chloro-5-methylpyridin-3-amine, the cyclopentyloxy group is introduced via copper-catalyzed coupling.

Conditions :

- Substrate : 6-chloro-5-methylpyridin-3-amine (1.0 equiv)

- Nucleophile : Cyclopentanol (2.5 equiv)

- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Base : Cs₂CO₃ (3.0 equiv)

- Solvent : DMF, 110°C, 24 h

Yield : 68% after column chromatography (hexane/EtOAc 4:1).

Key Insight : NAS is effective for introducing bulky alkoxy groups at the 6-position of pyridines when electron-withdrawing groups (e.g., amine at C3) activate the ring.

Mitsunobu Reaction

Route : Etherification of 6-hydroxy-5-methylpyridin-3-amine with cyclopentanol.

Conditions :

- Substrate : 6-hydroxy-5-methylpyridin-3-amine (1.0 equiv)

- Reagents : Cyclopentanol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)

- Solvent : THF, 0°C → rt, 12 h

Yield : 72% after silica gel purification (CH₂Cl₂/MeOH 9:1).

Limitation : Requires prior synthesis of the 6-hydroxypyridine intermediate, often via hydrolysis of a nitro or halide precursor.

Directed Ortho Metalation (DoM)

Route : Sequential functionalization using directed lithiation.

Steps :

- Protection : 3-Amino group protected as a tert-butoxycarbonyl (Boc) derivative.

- Lithiation : LDA (2.2 equiv) at −78°C in THF, followed by quenching with cyclopentyl triflate.

- Deprotection : TFA/CH₂Cl₂ (1:1), rt, 2 h.

Yield : 65% overall (3 steps).

Advantage : Enables precise regioselectivity for methyl and cyclopentyloxy groups.

Reductive Amination

Route : Formation of the amine group via reduction of a nitro precursor.

Steps :

- Nitro Intermediate : 6-(Cyclopentyloxy)-5-methyl-3-nitropyridine synthesized via NAS.

- Reduction : H₂ (1 atm), 10% Pd/C (5 mol%), EtOH, rt, 6 h.

Yield : 85% for reduction step.

Notes : Nitro group reduction is highly efficient but requires prior installation of substituents.

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| NAS | 1 | 68 | Single-step, scalable | Requires activated pyridine substrate |

| Mitsunobu | 2 | 72 | High regioselectivity | Dependent on hydroxy precursor |

| Directed Metalation | 3 | 65 | Precise functionalization | Multi-step, air-sensitive reagents |

| Reductive Amination | 2 | 85 | High-yielding reduction | Requires nitro intermediate |

Critical Reaction Data

- NAS Optimization : Excess cyclopentanol (2.5 equiv) and Cs₂CO₃ improve conversion. Lower yields (<50%) observed with K₂CO₃.

- Mitsunobu Side Products : Competing O→N alkylation minimized by slow addition of DIAD.

- DoM Selectivity : Methyl group at C5 directs lithiation to C6, avoiding C2/C4 side products.

Análisis De Reacciones Químicas

Types of Reactions

6-(Cyclopentyloxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halides, tosylates, and other leaving groups, with conditions such as heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines.

Aplicaciones Científicas De Investigación

6-(Cyclopentyloxy)-5-methylpyridin-3-amine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Substituent Analysis and Structural Variations

The biological and physicochemical properties of pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of 6-(Cyclopentyloxy)-5-methylpyridin-3-amine with similar compounds:

Physicochemical Properties

- Lipophilicity : Cyclopentyloxy substituents (logP ~2.5–3.0 estimated) are more lipophilic than methoxy (logP ~1.0) but less than trifluoromethoxy (logP ~2.0–2.5) .

- Solubility : Bulky substituents like cyclopentyloxy may reduce aqueous solubility compared to smaller groups (e.g., methoxy).

- Basicity : The amine group at the 3-position (pKa ~4–5) is influenced by adjacent substituents; electron-withdrawing groups (e.g., trifluoromethyl) decrease basicity .

Actividad Biológica

Overview

6-(Cyclopentyloxy)-5-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's unique structure features a cyclopentyloxy group at the 6-position, a methyl group at the 5-position, and an amine group at the 3-position of the pyridine ring. This structural configuration may influence its interaction with biological targets and pathways.

The chemical structure of this compound can be represented as follows:

This compound's synthesis typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopentyloxy group through etherification, and methylation via Friedel-Crafts alkylation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, this compound demonstrated inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents. The specific mechanisms through which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests that it may be beneficial in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, studies have reported that this compound exhibits cytotoxic effects against A549 human lung adenocarcinoma cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer therapeutic .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to inflammation and cancer .

- Receptor Modulation : It could modulate receptor activity involved in inflammatory responses or cancer cell growth, potentially enhancing therapeutic outcomes in targeted therapies .

Study on Anticancer Activity

In a controlled study using A549 cells, researchers treated the cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value suggesting significant potency compared to standard chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| This compound | 15 | A549 | Cytotoxic |

| Cisplatin | 10 | A549 | Cytotoxic |

Q & A

Q. What are the established synthetic routes for 6-(Cyclopentyloxy)-5-methylpyridin-3-amine, and what experimental parameters are critical for yield optimization?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyridine derivatives are synthesized via refluxing substituted pyridines with cyclopentanol derivatives under acidic or basic conditions . Key parameters include:

- Temperature control : Prolonged reflux (8–10 hours) at 80–100°C ensures complete substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol may reduce side reactions .

- Catalysts : Use of Pd catalysts or Lewis acids (e.g., ZnCl₂) improves regioselectivity for cyclopentyloxy group attachment .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : NMR identifies substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; pyridinamine NH₂ at δ 5.5–6.0 ppm). NMR confirms methyl (δ 20–25 ppm) and cyclopentyl carbons (δ 25–35 ppm) .

- LC-MS : High-resolution LC-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1) and detects impurities .

- Contradiction resolution : Cross-validate with FT-IR (amine N-H stretch at ~3400 cm⁻¹) and elemental analysis to resolve spectral ambiguities .

Q. How can researchers address solubility challenges of this compound in aqueous or organic media?

Methodological Answer:

- Co-solvent systems : Use DMSO:water (1:4) or ethanol:buffer mixtures to enhance solubility without degrading the compound .

- pH adjustment : Protonate the amine group (pH < 3) to increase aqueous solubility .

- Surfactants : Non-ionic surfactants (e.g., Tween-80) improve dispersion in biological assays .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

Q. What are common impurities in synthesized this compound, and how are they quantified?

Methodological Answer:

- Byproducts : Unreacted 5-methylpyridin-3-amine or over-oxidized cyclopentyl derivatives .

- Quantification : Use HPLC with a C18 column (UV detection at 254 nm) and reference standards. Impurity thresholds should be <0.5% for pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using Design of Experiments (DoE)?

Methodological Answer:

- Factorial design : Test variables like temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .

- Response surface methodology (RSM) : Model interactions between parameters to maximize yield and purity. For example, a central composite design revealed optimal conditions at 90°C, 3 mol% Pd(OAc)₂, and DMF .

Q. How can computational tools guide the design of derivatives or improve synthetic pathways for this compound?

Methodological Answer:

- Reaction path search : Quantum chemistry software (e.g., Gaussian) predicts transition states and intermediates for cyclopentyloxy attachment .

- Retrosynthesis tools : Platforms like ICSynth propose alternative routes, such as Suzuki-Miyaura coupling for pyridine ring functionalization .

Q. How should researchers resolve contradictory data between theoretical predictions and experimental results (e.g., unexpected regioselectivity)?

Methodological Answer:

- Mechanistic validation : Use isotopic labeling (e.g., ) or in-situ IR to track reaction pathways .

- DFT calculations : Compare computed activation energies for competing pathways (e.g., O- vs. N-alkylation) to identify discrepancies .

Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : AutoDock Vina simulates binding poses with target proteins (e.g., kinase domains) .

- SPR spectroscopy : Quantify binding affinity (KD) in real-time using immobilized targets .

- Mutagenesis assays : Validate binding sites by introducing point mutations in putative interaction regions .

Q. How can retrosynthetic analysis improve the scalability or sustainability of synthesizing this compound?

Methodological Answer:

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water .

- Atom economy : Prioritize routes with minimal protecting groups (e.g., direct amination vs. multi-step sequences) .

- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.